molecular formula C20H32O B011869 3-Methyl-5-(3,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethyl-1-naphthyl)pent-2-en-1-al CAS No. 19889-13-5

3-Methyl-5-(3,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethyl-1-naphthyl)pent-2-en-1-al

Cat. No.: B011869
CAS No.: 19889-13-5
M. Wt: 288.5 g/mol
InChI Key: MXYNLAVXJVCXNM-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-5-(3,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethyl-1-naphthyl)pent-2-en-1-al is a complex organic compound with a molecular formula of C20H32O. It belongs to the class of naphthalene derivatives and is characterized by its intricate structure, which includes a naphthalene ring system with multiple methyl groups and a penten-1-al functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the naphthalene core One common approach is the Diels-Alder reaction, where a conjugated diene reacts with a dienophile to form the naphthalene skeleton

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

  • Oxidation: : The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: : The compound can be reduced to form alcohols or alkanes.

  • Substitution: : The hydrogen atoms on the naphthalene ring can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

  • Oxidation: : Carboxylic acids

  • Reduction: : Alcohols or alkanes

  • Substitution: : Substituted naphthalenes with different functional groups

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: : It can be used as a probe or reagent in biochemical studies.

  • Industry: : Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved can vary widely, but often include binding to specific sites on proteins or altering cellular processes.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of multiple methyl groups and the penten-1-al functional group. Similar compounds include other naphthalene derivatives and related organic molecules. the exact arrangement of substituents and functional groups sets this compound apart.

List of Similar Compounds

  • Naphthalene derivatives

  • Other substituted naphthalenes

  • Related organic molecules with similar functional groups

Properties

IUPAC Name

(E)-5-(2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl)-3-methylpent-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O/c1-15(11-14-21)7-9-17-16(2)8-10-18-19(3,4)12-6-13-20(17,18)5/h11,14,18H,6-10,12-13H2,1-5H3/b15-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXYNLAVXJVCXNM-RVDMUPIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2(CCCC(C2CC1)(C)C)C)CCC(=CC=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2(CCCC(C2CC1)(C)C)C)CC/C(=C/C=O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19889-13-5
Record name 3-methyl-5-(3,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethyl-1-naphthyl)pent-2-en-1-al
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.441
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.